![molecular formula C8H10BrNO2 B15241681 3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
3-[(5-Bromofuran-3-yl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromofuran-3-yl)methoxy]azetidine is a chemical compound with the molecular formula C8H10BrNO2 It is characterized by the presence of a brominated furan ring attached to an azetidine moiety via a methoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromofuran-3-yl)methoxy]azetidine typically involves the bromination of furan followed by the formation of the methoxy linkage and subsequent azetidine ring closure. The general synthetic route can be summarized as follows:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Formation of Methoxy Linkage: The brominated furan is then reacted with methanol in the presence of a base such as sodium hydroxide to form the methoxy derivative.
Azetidine Ring Closure: The methoxy derivative is then subjected to azetidine ring closure using a suitable reagent such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Bromofuran-3-yl)methoxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromofuran-3-yl)methoxy]azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromofuran-3-yl)methoxy]azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(5-Bromofuran-2-yl)methoxy]azetidine: Similar structure with the bromine atom at a different position on the furan ring.
3-[(5-Chlorofuran-3-yl)methoxy]azetidine: Similar structure with a chlorine atom instead of bromine.
3-[(5-Methylfuran-3-yl)methoxy]azetidine: Similar structure with a methyl group instead of bromine.
Uniqueness
3-[(5-Bromofuran-3-yl)methoxy]azetidine is unique due to the specific positioning of the bromine atom on the furan ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
3-[(5-bromofuran-3-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNO2/c9-8-1-6(5-12-8)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2 |
InChI-Schlüssel |
HGCPPOXTNIZQIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=COC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
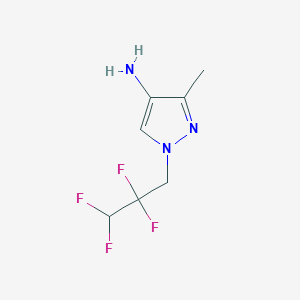
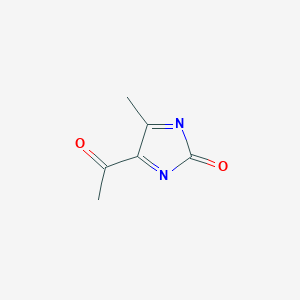
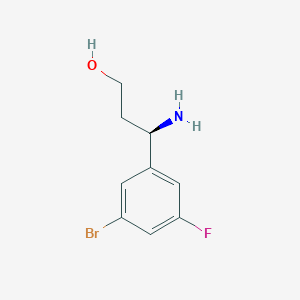
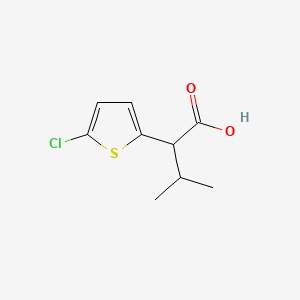
amine](/img/structure/B15241629.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
![2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241634.png)
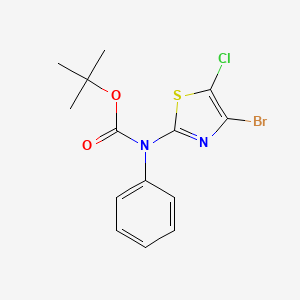
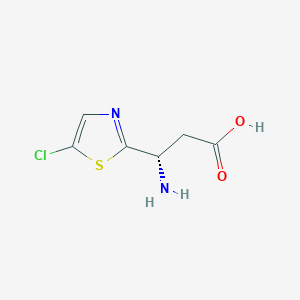
![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
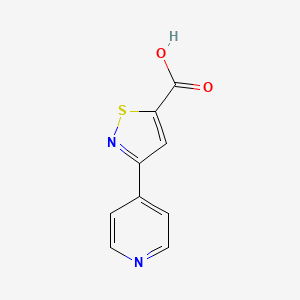
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)

